molecular formula C12H15BO2S B1354309 4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane CAS No. 634196-64-8

4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane

Cat. No. B1354309
M. Wt: 234.13 g/mol
InChI Key: AXPMFQSZPYQNEJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane (TMTD) is a boron-containing heterocyclic compound that has been widely used in organic synthesis and scientific research. It is a versatile reagent that can be used to synthesize various organic compounds, and its unique structure allows it to react with a variety of functional groups. TMTD is also known for its low toxicity and environmental friendliness, making it an attractive option for laboratory experiments.

Scientific Research Applications

Synthesis and Application in Organic Chemistry

4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane has been extensively utilized in the synthesis of various organic compounds. For example, Spencer et al. (2002) described its use in the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which showed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002). Büttner et al. (2007) developed a building block for the synthesis of silicon-based drugs and odorants using a variant of this compound (Büttner et al., 2007).

Polymerization and Material Science

In material science, this compound plays a significant role in polymerization processes. Yokozawa et al. (2011) investigated its application in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization (Yokozawa et al., 2011). Das et al. (2015) synthesized novel derivatives for potential use in liquid crystal display technology and as intermediates for conjugated polyene synthesis (Das et al., 2015).

Analytical Chemistry and Sensor Development

In the field of analytical chemistry, this compound has been used in developing sensitive and selective sensors. Nie et al. (2020) designed a pyrene derivative with phenyl boronic ester, showcasing its application in detecting hydrogen peroxide in living cells (Nie et al., 2020).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-thiophen-2-ylethynyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO2S/c1-11(2)12(3,4)15-13(14-11)8-7-10-6-5-9-16-10/h5-6,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPMFQSZPYQNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171588
Record name 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-thienylethynyl)-1,3,2-dioxaborolane

CAS RN

634196-64-8
Record name 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634196-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[2-(2-thienyl)ethynyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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